叔丁基磺酰胺

描述

tert-Butylsulfonamide is recognized for its role as an efficient nitrogen source in the catalytic aminohydroxylation and aziridination of olefins. Its behavior closely resembles that of Chloramine-T in these catalytic reactions, where the sulfonyl-nitrogen bond in the product or its derivatives can be easily cleaved under mild acidic conditions, facilitating the liberation of the amino group (Gontcharov, Liu, & Sharpless, 1999).

Synthesis Analysis

The synthesis of tert-Butylsulfonamide and its derivatives often involves innovative approaches for incorporating nitrogen into various molecular frameworks. For instance, N-tert-Butanesulfinyl imines are prepared from tert-butanesulfinamide and are crucial intermediates for the asymmetric synthesis of amines, highlighting the versatility of tert-butylsulfonamide in synthetic chemistry (Ellman, Owens, & Tang, 2002).

Molecular Structure Analysis

Research into the molecular structure of tert-butylsulfonamide and its derivatives, such as the synthesis and characterization of N-t-Bu-N',N''-Disulfonamide-1,3,5-triazinanes, provides insights into the axial position of the tert-butyl group in these compounds. This analysis has been supported by X-ray single crystal structure analysis and dynamic low-temperature NMR analysis, offering a deeper understanding of its molecular geometry (Kletskov et al., 2020).

Chemical Reactions and Properties

tert-Butylsulfonamide is involved in various chemical reactions, such as the tert-butyl nitrite promoted oxidative intermolecular sulfonamination of alkynes, demonstrating its reactivity and functional versatility. This particular reaction showcases its ability to undergo transformations under specific conditions, leading to the synthesis of substituted sulfonyl pyrroles (Qi, Jiang, Wang, & Yan, 2018).

Physical Properties Analysis

The physical properties of tert-butylsulfonamide derivatives are often tailored through synthetic strategies to achieve desired outcomes. For example, polysulfone-graft-poly(tert-butyl acrylate) demonstrates nanophase separation and pH-dependent iridescence, highlighting the impact of molecular design on physical properties (Lu, Liu, & Duncan, 2004).

Chemical Properties Analysis

The chemical properties of tert-butylsulfonamide, such as its role in the chemoselective nitration of aromatic sulfonamides, underscore its utility in organic synthesis. This specific reaction emphasizes the compound's selectivity and efficiency in transforming sulfonamide functionalized aryl systems (Kilpatrick, Heller, & Arns, 2013).

科学研究应用

催化反应和合成叔丁基磺酰胺已被确认为催化反应中的有效氮源。它在烯烃的氨基羟基化和 aziridination 中的应用是值得注意的。叔丁基磺酰胺的 N-氯胺盐在这些反应中与 Chloramine-T 非常相似。产物或其衍生物中的磺酰基-氮键可以在温和的酸性条件下裂解,从而容易释放氨基 (Gontcharov, Liu, & Sharpless, 1999)。

化学选择性硝化叔丁基磺酰胺用于芳香磺酰胺的化学选择性硝化。该过程有效地将芳香磺酰胺转化为它们的单硝基衍生物,即使在存在其他敏感或潜在反应性官能团的情况下,也显示出对磺酰胺官能化芳基体系的高选择性 (Kilpatrick, Heller, & Arns, 2013)。

N-杂环化合物的合成叔丁基磺酰胺是合成各种 N-杂环化合物的关键试剂。例如,叔丁基次碘酸盐 (t-BuOI) 促进了 N-烯基酰胺的环化,在温和条件下导致形成三元到六元的饱和 N-杂环化合物。该方法也适用于烯基苯甲酰胺衍生物 (Minakata, Morino, Oderaotoshi, & Komatsu, 2006)。

不对称合成胺在不对称合成领域,衍生自叔丁基磺酰胺的 N-叔丁基磺酰亚胺充当多功能中间体。它们由对映体纯的叔丁基磺酰胺与各种醛和酮制备。该方法能够合成多种对映体富集的胺,包括 α-支链和 α,α-二支链胺、α-和 β-氨基酸、1,2-和 1,3-氨基醇以及 α-三氟甲基胺 (Ellman, Owens, & Tang, 2002)。

环境研究叔丁基磺酰胺衍生物也在环境背景下得到研究。例如,研究了有机磷农药特布磷的水解,确定二叔丁基二硫化物和甲醛为主要降解产物。该研究提供了对此类化合物在环境条件下的水解机理的见解 (Hong, Win, & Pehkonen, 1998)。

作用机制

Target of Action

Tert-Butylsulfonamide, also known as 2-methyl-2-propanesulfinamide or Ellman’s sulfinamide, is an organosulfur compound and a member of the class of sulfinamides . It is used in asymmetric synthesis as chiral auxiliaries, often as chiral ammonia equivalents for the synthesis of amines . The primary targets of tert-Butylsulfonamide are the molecules involved in the synthesis of amines and their derivatives .

Mode of Action

Tert-Butylsulfonamide interacts with its targets through a process known as asymmetric N-heterocycle synthesis via sulfinimines . This process involves the reaction of tert-Butylsulfonamide with other molecules to form intermediates that are more resistant to hydrolysis than other imines but more reactive towards nucleophiles . A nucleophile adds diastereoselectively over the imine group in an electrophilic addition with the tert-butanesulfinyl group acting as a chiral auxiliary .

Biochemical Pathways

The biochemical pathways affected by tert-Butylsulfonamide are primarily those involved in the synthesis of amines and their derivatives . These pathways include the synthesis of structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .

Pharmacokinetics

It is known that the compound is a solid at room temperature , which may influence its absorption and distribution in the body

Result of Action

The molecular and cellular effects of tert-Butylsulfonamide’s action primarily involve the synthesis of amines and their derivatives . The compound’s interaction with its targets leads to the formation of intermediates that are more resistant to hydrolysis but more reactive towards nucleophiles . This results in the synthesis of structurally diverse amines and their derivatives .

Action Environment

The action of tert-Butylsulfonamide can be influenced by various environmental factors. For instance, tert-Butylsulfonamides are unstable above room temperature, and in chlorinated solvents, they undergo rearrangement to form the more stable N-(tert-butylthio)-tert-butylsulfonamide . This suggests that the compound’s action, efficacy, and stability can be affected by factors such as temperature and the presence of certain solvents .

生化分析

Biochemical Properties

tert-Butylsulfonamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to act as a sulfonamide inhibitor, binding to the active sites of enzymes and inhibiting their activity. This interaction is crucial in the study of enzyme kinetics and the development of enzyme inhibitors for therapeutic purposes. For instance, tert-Butylsulfonamide has been shown to inhibit carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance in tissues . The nature of these interactions typically involves the formation of hydrogen bonds and van der Waals forces, which stabilize the binding of tert-Butylsulfonamide to the enzyme’s active site.

Cellular Effects

tert-Butylsulfonamide has been observed to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been found to affect the activity of certain signaling pathways that regulate cell growth and differentiation. For example, tert-Butylsulfonamide can modulate the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival . Additionally, tert-Butylsulfonamide has been shown to alter gene expression profiles by affecting transcription factors and other regulatory proteins. This can lead to changes in cellular metabolism, including alterations in the levels of key metabolites and the activity of metabolic enzymes.

Molecular Mechanism

The molecular mechanism of action of tert-Butylsulfonamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, tert-Butylsulfonamide binds to the active sites of enzymes through hydrogen bonding and van der Waals interactions, leading to the inhibition of enzyme activity . This inhibition can result in downstream effects on cellular processes, such as the modulation of signaling pathways and changes in gene expression. For example, the inhibition of carbonic anhydrase by tert-Butylsulfonamide can lead to alterations in pH regulation and fluid balance in cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tert-Butylsulfonamide can change over time due to its stability, degradation, and long-term effects on cellular function. tert-Butylsulfonamide is generally stable under standard laboratory conditions, but it can undergo degradation when exposed to high temperatures or reactive chemicals . Over time, the degradation of tert-Butylsulfonamide can lead to a decrease in its inhibitory activity and changes in its effects on cellular processes. Long-term studies have shown that tert-Butylsulfonamide can have sustained effects on cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of tert-Butylsulfonamide vary with different dosages in animal models. At low doses, tert-Butylsulfonamide can effectively inhibit enzyme activity and modulate cellular processes without causing significant toxicity . At high doses, tert-Butylsulfonamide can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, where the impact of tert-Butylsulfonamide on cellular processes becomes more pronounced at higher concentrations. These dosage-dependent effects are important for determining the therapeutic window and safety profile of tert-Butylsulfonamide in preclinical studies.

Metabolic Pathways

tert-Butylsulfonamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It has been shown to affect the activity of enzymes involved in sulfur metabolism, such as sulfonate reductases and sulfonate oxidases . These interactions can lead to changes in the levels of sulfur-containing metabolites and alterations in metabolic pathways. Additionally, tert-Butylsulfonamide can influence the activity of enzymes involved in amino acid metabolism, further affecting cellular metabolic processes.

Transport and Distribution

Within cells and tissues, tert-Butylsulfonamide is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via specific transporters that recognize sulfonamide compounds . Once inside the cell, tert-Butylsulfonamide can bind to intracellular proteins and be distributed to various cellular compartments. The localization and accumulation of tert-Butylsulfonamide within cells can affect its activity and function, influencing its overall biochemical effects.

Subcellular Localization

The subcellular localization of tert-Butylsulfonamide is an important factor in its activity and function. tert-Butylsulfonamide can be targeted to specific cellular compartments through post-translational modifications and targeting signals . For example, it can be directed to the mitochondria, where it can affect mitochondrial function and metabolism. The localization of tert-Butylsulfonamide to specific organelles can enhance its inhibitory activity and influence its effects on cellular processes.

属性

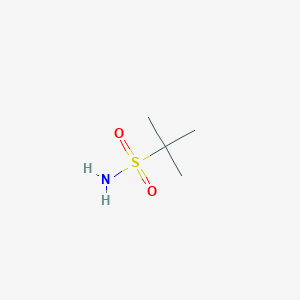

IUPAC Name |

2-methylpropane-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO2S/c1-4(2,3)8(5,6)7/h1-3H3,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWJSQKNYHPYZRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373838 | |

| Record name | tert-Butylsulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34813-49-5 | |

| Record name | tert-Butylsulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (tert-Butyl)sulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes tert-Butylsulfonamide useful in organic synthesis?

A: tert-Butylsulfonamide serves as a versatile building block in organic synthesis. For instance, it acts as a nitrogen source in catalytic reactions like aminohydroxylation and aziridination of olefins []. This is similar to the role of Chloramine-T, but with the advantage of easy removal of the tert-butylsulfonyl group under mild acidic conditions to reveal the desired amino group []. Additionally, tert-Butylsulfonamide can be readily converted to (2-methyl-propane-2-sulfonylimino) acetic acid ethyl ester, a valuable reagent in allylation reactions [].

Q2: Are there any known stability concerns regarding tert-Butylsulfonamide?

A: While generally stable at room temperature, tert-Butylsulfonamide can undergo rearrangement at elevated temperatures, especially in chlorinated solvents []. This rearrangement leads to the formation of N-(tert-butylthio)-tert-butylsulfonamide. Therefore, storage and reaction conditions should consider this thermal instability.

Q3: How does the structure of tert-Butylsulfonamide derivatives influence their photophysical properties?

A: Introducing substituents onto the tert-Butylsulfonamide scaffold can significantly alter its photophysical properties. For example, incorporating a bithiophene moiety and tert-butyl groups into the structure results in a water-soluble derivative with enhanced fluorescence quantum yield compared to unsubstituted bithiophene []. This modification allows for the application of the derivative as a potential fluorescent sensor for metal ions, exhibiting high selectivity towards copper(II) at neutral pH and mercury(II) at alkaline pH [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2,5-diethoxy-4-[[(2-furanylmethylamino)-sulfanylidenemethyl]amino]phenyl]-2-furancarboxamide](/img/structure/B1227240.png)

![2-[3-[3-(2-Hydroxyethyl)-2-phenylimino-4-thiazolyl]phenyl]isoindole-1,3-dione](/img/structure/B1227241.png)

![(5Z)-1-prop-2-enyl-5-[(1-propyl-3,4-dihydro-2H-quinolin-6-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1227246.png)

![N-[5-[(2,2-dimethyl-1-oxopropyl)amino]-2-pyridinyl]-2-furancarboxamide](/img/structure/B1227247.png)

![3-[[2-(2-Chloro-4-fluorophenoxy)-1-oxoethyl]amino]-2-thiophenecarboxylic acid methyl ester](/img/structure/B1227253.png)

![2-[[5-(2-Furanyl)-1,3,4-oxadiazol-2-yl]thio]-1-(2-methoxyphenyl)ethanone](/img/structure/B1227257.png)

![2-(2,6-Dichlorophenyl)acetic acid [2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl] ester](/img/structure/B1227258.png)

![4-[(3-Methyl-2-oxo-1,3-benzoxazol-6-yl)sulfonylamino]benzoic acid ethyl ester](/img/structure/B1227263.png)

![Methyl 5-chloro-4-{[3-(4-chlorophenyl)acryloyl]amino}-2-methoxybenzoate](/img/structure/B1227264.png)